molecular formula C15H13F3N2O3S B6488436 N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1251548-83-0

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6488436
CAS No.: 1251548-83-0
M. Wt: 358.3 g/mol
InChI Key: BXNKLCNVJZMFMY-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound featuring a thiophene ring, a trifluoromethylphenyl group, and an ethanediamide linker.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c16-15(17,18)10-2-1-3-11(6-10)20-14(23)13(22)19-7-12(21)9-4-5-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNKLCNVJZMFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then be further reacted with appropriate amines and trifluoromethylated aromatic compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Compound Name / ID Thiophene Trifluoromethyl Group Hydroxyethyl Group Amide/Ethanediamide Linker Core Structure
Target Compound Yes Yes (phenyl) Yes Ethanediamide Ethanediamide
Imp. E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide No Yes (phenyl) Yes Benzamide Benzamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide No Yes (benzothiazole) No Acetamide Benzothiazole
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide Yes No No Acetamide Thiophene-acetamide
Sigma Receptor Ligands (Compounds 29, 30) No Yes (phenyl) No Piperidine/ethylamine Piperidine
Key Observations:
  • Thiophene vs.
  • Trifluoromethyl Group: Present in the target compound and multiple analogs (e.g., sigma ligands, benzothiazoles), this group is known to improve metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Hydroxyethyl Group: Shared with Imp. E(EP), this group may increase hydrophilicity and hydrogen-bonding capacity compared to non-hydroxylated analogs .
  • Ethanediamide Linker : Distinct from acetamide or benzamide linkers, this moiety could alter conformational flexibility and hydrogen-bonding patterns, affecting target engagement .
Key Observations:
  • Sigma Receptor Affinity : The trifluoromethylphenyl group in sigma ligands (e.g., Compounds 29, 30) correlates with high σ1 receptor binding (Ki = 5–300 nM). The target compound may share similar affinity due to structural overlap .
  • Synthetic Routes : The Gewald reaction () and alkylation methods () are viable pathways for synthesizing thiophene- and piperidine-containing analogs, respectively. These methods may apply to the target compound .
  • Metabolic Stability : The trifluoromethyl group in benzothiazole analogs () and beta-3 agonists () highlights its role in resisting oxidative metabolism, a likely feature of the target compound .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s trifluoromethylphenyl and thiophene groups suggest possible activity at sigma receptors or beta-3 adrenoceptors, warranting in vitro binding assays .
  • Synthetic Challenges : The hydroxyethyl and ethanediamide groups may require specialized protection/deprotection strategies during synthesis, as seen in impurity studies () .

Biological Activity

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16F3N3O2S
  • Molecular Weight : 353.37 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor effects. For example, derivatives with thiophene rings have been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancers. The mechanism often involves the inhibition of cell proliferation and induction of oxidative stress leading to cancer cell death.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10.5Apoptosis induction
Compound BPatu8988 (Pancreatic)12.3Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored, with promising results against various bacterial strains. The presence of the thiophene moiety appears to enhance the antimicrobial efficacy by disrupting bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : Interaction with various signaling pathways (e.g., NF-kB, MAPK) has been noted, influencing cell survival and apoptosis.

Case Studies

  • Study on Antitumor Activity : A recent study conducted on a series of thiophene-containing compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-substituted counterparts.
    • Findings : The trifluoromethyl group was crucial for increasing lipophilicity, thus enhancing cellular uptake and subsequent cytotoxic effects.
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties of various derivatives against clinical isolates of Staphylococcus aureus. Results indicated significant inhibitory effects at low concentrations.
    • : The study concluded that structural modifications could lead to more potent antimicrobial agents.

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